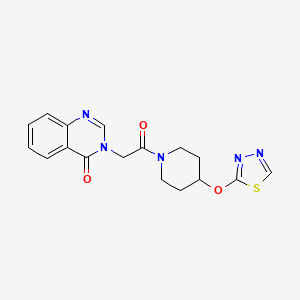
3-(2-(4-((1,3,4-thiadiazol-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-(4-((1,3,4-thiadiazol-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C17H17N5O3S and its molecular weight is 371.42. The purity is usually 95%.
BenchChem offers high-quality 3-(2-(4-((1,3,4-thiadiazol-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-(4-((1,3,4-thiadiazol-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Cardiotonic Agents
- Research on piperidine derivatives carrying various 5-membered heterocycles, including 1,3,4-thiadiazol, indicated their potential as cardiotonic agents. The study highlighted the synthesis and structure-activity relationships of these compounds (Nomoto et al., 1991).
Anticancer Activity
- A study synthesized novel 3-(1, 3, 4-thiadiazol-2-yl)-quinazolin-4-(3H)-ones and evaluated their in vitro and in vivo anticancer activities. These compounds showed promising results against human cervical cancer cells and in preventing tumor growth in mice (Joseph et al., 2010).
Antimicrobial Agents
- The synthesis of s-Triazine-Based Thiazolidinones as antimicrobial agents demonstrated the potential of these compounds against various bacterial and fungal strains. This study provided insights into the structure-activity relationships of these derivatives (Patel et al., 2012).
Antihypertensive Agents
- Piperidine derivatives with a quinazoline ring system were synthesized and tested for their antihypertensive activity. Some of these compounds showed strong hypotensive effects in a rat model, indicating their potential as antihypertensive agents (Takai et al., 1986).
Antibacterial Activity
- Research into substituted indolylthiadiazole and quinazolinonylthiadiazole derivatives highlighted their significant antibacterial activity against various bacterial strains. The study provided valuable information on the structural characteristics contributing to their efficacy (Singh et al., 2010).
Anti-Inflammatory Agents
- A study on the synthesis and evaluation of new 4(3H)-quinazolinones derivatives as potential anti-inflammatory agents indicated their effectiveness in both in vitro and in vivo models. This research contributed to the understanding of the anti-inflammatory properties of these compounds (Thorat et al., 2021).
Diuretic Agents
- The synthesis of quinazolin-4(3H)-one derivatives containing thiazole or 1, 3, 4-thiadiazole moieties was explored for their diuretic activity. This study offered insights into the effects of heterocyclic combinations on diuretic efficacy (Maarouf et al., 2004).
Ultrasound-Assisted Synthesis
- An innovative approach using ultrasound-assisted synthesis for benzimidazo[2,1-b]quinazolin-1(1H)-ones was studied, revealing a novel mechanism involving nucleophilic attack and electrocyclic ring formation (Chen et al., 2016).
Insecticidal Efficacy
- Research on bis quinazolinone derivatives explored their insecticidal efficacy, offering valuable insights into the structural features and potential applications in pest control (El-Shahawi et al., 2016).
特性
IUPAC Name |
3-[2-oxo-2-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]ethyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O3S/c23-15(9-22-10-18-14-4-2-1-3-13(14)16(22)24)21-7-5-12(6-8-21)25-17-20-19-11-26-17/h1-4,10-12H,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDZMTTKHXLBYDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NN=CS2)C(=O)CN3C=NC4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-(4-((1,3,4-thiadiazol-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Fluoro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2682156.png)
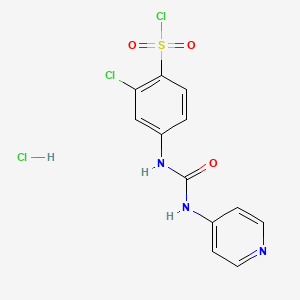
![2-[[1-(1-Methylsulfonylpiperidine-4-carbonyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2682158.png)
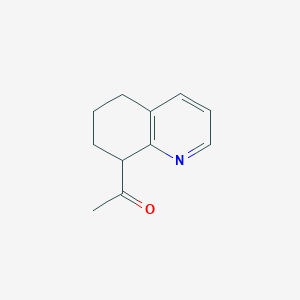
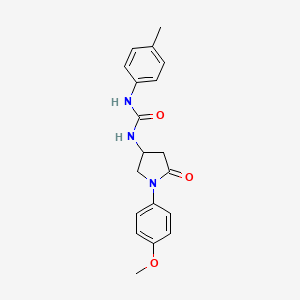
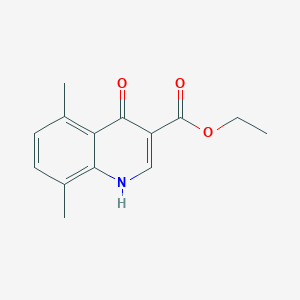

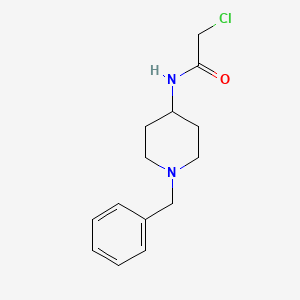
![2-(Pyridin-3-yl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one](/img/structure/B2682165.png)
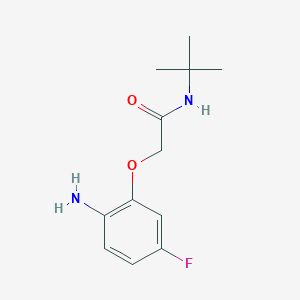
![N-(benzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-4-isopropoxybenzamide hydrochloride](/img/structure/B2682169.png)
![2-{[1-[2-(cyclopentylamino)-2-oxoethyl]-5-(hydroxymethyl)-1H-imidazol-2-yl]thio}-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2682170.png)
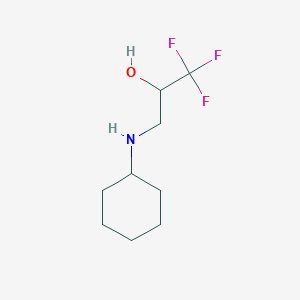
![7-Methoxybicyclo[3.2.0]heptan-6-one](/img/structure/B2682175.png)